ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate
Description
Ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate is a synthetic small molecule characterized by a hybrid indole-pyrrolidinone scaffold. The indole core is substituted at the 3-position with a benzamido group bearing a 2,5-dioxopyrrolidin-1-yl moiety, while the 2-position contains an ethyl ester.
Properties
IUPAC Name |
ethyl 3-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-2-30-22(29)20-19(15-5-3-4-6-16(15)23-20)24-21(28)13-7-9-14(10-8-13)25-17(26)11-12-18(25)27/h3-10,23H,2,11-12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFVCTSZLDJPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate, also known as ethyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1H-indole-2-carboxylate, is a novel class of potential antibacterial, antifungal, and antitubercular agentsSimilar compounds have been shown to target enzymes such asEnoyl ACP Reductase and DHFR Enzymes , which play crucial roles in bacterial fatty acid synthesis and DNA synthesis, respectively.
Mode of Action
This inhibition could result in the disruption of essential biological processes such as fatty acid synthesis and DNA synthesis, leading to the death of the bacterial, fungal, or tubercular cells.
Biochemical Pathways
The compound appears to affect the fatty acid synthesis pathway and the DNA synthesis pathway by inhibiting the activity of Enoyl ACP Reductase and DHFR Enzymes. The downstream effects of these disruptions could include the cessation of cell growth and replication, leading to cell death.
Result of Action
The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture. It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. Additionally, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions.
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels.
Biological Activity
Ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 420.44 g/mol. The structure includes an indole ring, a benzamido group, and a pyrrolidinyl moiety, which are critical for its biological interactions.
Target Interactions:
this compound is believed to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels or inflammatory responses.
- Receptor Binding: It might bind to certain receptors in the central nervous system (CNS), influencing neurochemical signaling pathways.
Biological Pathways:
The compound's activity may modulate pathways associated with inflammation, neuroprotection, and potentially cancer therapy. Understanding these pathways is essential for elucidating its therapeutic potential.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. This compound may reduce oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage.
Antimicrobial Activity
Preliminary studies suggest that this compound could possess antimicrobial properties. Its structural components may enhance its efficacy against various bacterial strains, making it a candidate for further investigation in treating infections.
Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of related compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and improve cell viability through anti-inflammatory mechanisms.
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of similar derivatives. The findings revealed that certain analogs exhibited potent inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. This compound may share this property.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O5 |
| Molecular Weight | 420.44 g/mol |
| Potential Activities | Antioxidant, Antimicrobial |
| Mechanism of Action | Enzyme inhibition, Receptor binding |
| Study | Findings |
|---|---|
| Neuroprotective Effects | Reduced cell death in neuronal cells under oxidative stress |
| Enzyme Inhibition | Potent AChE inhibitors found in analogs |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic analogs of ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate can be contextualized using data from , which describes compounds with related benzamido-indole or benzamido-ester frameworks but differing substituents. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Core Heterocycle :
- The target compound features a 2,5-dioxopyrrolidin-1-yl group, a five-membered lactam ring, which is electronically distinct from the 2,3-dihydro-1H-perimidin-2-yl group (a bicyclic aromatic system) in Compounds 12–17. The dioxopyrrolidin moiety is less rigid and may enhance solubility due to its hydrogen-bonding capacity, whereas the perimidin group in analogs likely contributes to π-π stacking interactions and steric bulk .
Ester vs. Carboxylic Acid Functionalization: Compounds 17–19 (e.g., 4-(4-(2,3-dihydro-1H-perimidin-2-yl)benzamido)butanoic acid) replace the ethyl ester with a carboxylic acid, significantly altering polarity. The target compound’s ethyl ester balances lipophilicity and metabolic stability, making it more suitable for membrane penetration compared to acidic analogs .
Aliphatic Chain Length: In Compounds 12–14, increasing the ester chain length (butanoate to hexanoate) correlates with higher melting points (128–147°C), suggesting improved crystalline packing.
Synthetic Yields: Yields for perimidin-containing analogs range from 35% (Compound 12) to 55% (Compound 17), influenced by steric hindrance during amide coupling. The target compound’s dioxopyrrolidin group may reduce steric challenges, though its synthetic efficiency cannot be directly inferred from the evidence.
Research Findings and Trends
- Perimidin vs. Pyrrolidinone: The perimidin group in analogs (e.g., Compound 12) is associated with lower yields (35–52%), likely due to synthetic complexity, whereas dioxopyrrolidin derivatives (as in the target compound) might offer simpler synthetic routes.
- Biological Relevance : While lacks bioactivity data, the ethyl ester in the target compound is a common prodrug strategy to enhance bioavailability compared to carboxylic acids (Compounds 17–19).
Q & A
Q. What are the established synthetic routes for ethyl 3-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-1H-indole-2-carboxylate, and how can reaction conditions be optimized for improved yields?
Methodological Answer: The synthesis typically involves coupling acyl chlorides with indole precursors. For example, acylation of ethyl 3-methyl-1H-pyrrole-2-carboxylate with substituted benzoyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under reflux conditions in solvents like DCM or toluene is common . Optimization strategies include:
- Catalyst use : Employing sodium acetate in acetic acid to facilitate condensation .
- Temperature control : Reflux durations (3–5 hours) to balance yield and side reactions .
- Purification : Recrystallization from DMF/acetic acid mixtures to enhance purity .
Yields vary (23–45% in analogous syntheses), necessitating iterative adjustments to stoichiometry and solvent polarity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- 1H NMR : Analyze aromatic proton environments (e.g., δ 12.52 ppm for indole NH in DMSO-d6) and coupling constants to confirm substitution patterns .
- ESIMS : Verify molecular ion peaks (e.g., m/z 402.2 for a related compound) and isotopic distribution .
- IR Spectroscopy : Identify carbonyl stretches (e.g., 1653 cm⁻¹ for amide C=O) and NH vibrations .
Cross-reference with PubChem data (e.g., InChI keys) for structural validation .
Advanced Research Questions
Q. How can the electronic and steric effects of the 2,5-dioxopyrrolidin-1-yl group influence the compound's reactivity or binding affinity?
Methodological Answer:
- Computational modeling : Use density functional theory (DFT) to map electron density around the dioxopyrrolidinyl group, predicting sites for nucleophilic/electrophilic interactions .
- Crystallographic data : Compare bond angles and torsion angles (e.g., from analogous pyrrolidine derivatives) to assess steric hindrance .
- SAR studies : Synthesize analogs with modified pyrrolidinyl groups (e.g., fluorinated or alkylated) and compare bioactivity trends .
Q. What experimental strategies are recommended to investigate the compound's interactions with biological targets, such as enzymes or nucleic acids?
Methodological Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets, validated by mutagenesis studies .
- Fluorescence quenching assays : Monitor changes in tryptophan emission upon compound binding to assess conformational shifts in target proteins .
Q. How should researchers address discrepancies in synthetic yields or purity reported across different methodologies?
Methodological Answer:
- Controlled variable analysis : Systematically test parameters like solvent polarity (e.g., toluene vs. DCM), reaction time, and catalyst load .
- HPLC-MS monitoring : Track intermediate formation to identify yield-limiting steps (e.g., incomplete acylation) .
- Reproducibility protocols : Replicate conditions from high-yield syntheses (e.g., 45% yields in ) with rigorous exclusion of moisture/oxygen .
Q. What computational approaches are suitable for predicting pharmacokinetic properties or environmental stability of this compound?
Methodological Answer:
- ADMET prediction tools : Use software like SwissADME to estimate logP, metabolic sites, and blood-brain barrier permeability .
- Environmental fate modeling : Apply EPI Suite to simulate hydrolysis rates or biodegradability, informed by structural analogs .
- Molecular dynamics (MD) simulations : Assess solvation effects and degradation pathways in aqueous or lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
